molecular formula C12H20O4 B2960294 cis-1,3-Cyclohexanedicarboxylic acid diethyl ester CAS No. 62059-56-7

cis-1,3-Cyclohexanedicarboxylic acid diethyl ester

Cat. No.: B2960294
CAS No.: 62059-56-7
M. Wt: 228.288
InChI Key: MAQGUOIUBYAVNL-AOOOYVTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-1,3-Cyclohexanedicarboxylic acid diethyl ester: is an organic compound with the molecular formula C12H20O4 It is a diester derivative of cis-1,3-cyclohexanedicarboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,3-cyclohexanedicarboxylic acid diethyl ester typically involves the esterification of cis-1,3-cyclohexanedicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization to obtain the pure diethyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: cis-1,3-Cyclohexanedicarboxylic acid diethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: cis-1,3-Cyclohexanedicarboxylic acid diethyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and polymers .

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed hydrolysis and other biochemical reactions. It may also serve as a model compound for studying ester hydrolysis in biological systems .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its unique structural properties contribute to the mechanical and thermal properties of the resulting materials .

Comparison with Similar Compounds

  • trans-1,3-Cyclohexanedicarboxylic acid diethyl ester
  • cis-1,4-Cyclohexanedicarboxylic acid diethyl ester
  • trans-1,4-Cyclohexanedicarboxylic acid diethyl ester
  • 1,2-Cyclohexanedicarboxylic acid diethyl ester

Comparison: cis-1,3-Cyclohexanedicarboxylic acid diethyl ester is unique due to its cis-configuration, which imparts distinct stereochemical properties compared to its trans-isomers. This configuration can influence the compound’s reactivity and the properties of the materials derived from it. For example, the cis-configuration may result in different mechanical and thermal properties in polymers compared to the trans-configuration .

Properties

IUPAC Name

diethyl (1S,3R)-cyclohexane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-3-15-11(13)9-6-5-7-10(8-9)12(14)16-4-2/h9-10H,3-8H2,1-2H3/t9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQGUOIUBYAVNL-AOOOYVTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H](C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62059-56-7
Record name rac-1,3-diethyl (1R,3S)-cyclohexane-1,3-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.